N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By binding to the A2B receptor, it prevents the activation of the receptor by adenosine, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Therefore, by antagonizing the A2B receptor, this compound may inhibit angiogenesis, which is one of the major mechanisms for tumor growth regulation .
Pharmacokinetics
The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety may enhance the compound’s stability and lipophilicity, potentially improving its absorption and distribution .
Result of Action
The antagonism of the A2B receptor by this compound may lead to a reduction in angiogenesis, thereby inhibiting tumor growth . Additionally, this compound has been found to potently intercalate DNA , which could further contribute to its anticancer activity.
Biochemical Analysis
Biochemical Properties
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide interacts with DNA, intercalating into the DNA structure . This interaction can disrupt the normal function of DNA, leading to cell death, which is why these compounds are being studied for their anticancer properties .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with DNA. By intercalating into DNA, it can disrupt normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA . This can lead to changes in gene expression and potentially inhibit enzymes involved in DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized by reacting 1,2-diaminobenzene with a suitable triazole precursor under acidic or basic conditions. This step often requires heating and the use of a solvent such as ethanol or dimethylformamide.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide or butyl chloride in the presence of a base like potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the triazoloquinoxaline derivative with 4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols), and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities. It is being investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, and as a catalyst in chemical reactions.
Comparison with Similar Compounds
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide can be compared with other triazoloquinoxaline derivatives:
Similar Compounds: Other compounds in this class include 1-butyl-[1,2,4]triazolo[4,3-a]quinoxaline, 4-dimethylbenzenesulfonyl-[1,2,4]triazolo[4,3-a]quinoxaline, and their various substituted derivatives.
Uniqueness: The presence of both the butyl group and the dimethylbenzenesulfonamide moiety in this compound enhances its biological activity and specificity. This unique combination allows for stronger interactions with molecular targets and improved pharmacokinetic properties.
Properties
IUPAC Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(3)29(27,28)16-13-11-15(2)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHDWQYXSLJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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